molecular formula C21H16F2N4O3 B2935736 3-benzyl-N-(3,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921808-01-7

3-benzyl-N-(3,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2935736
CAS RN: 921808-01-7
M. Wt: 410.381
InChI Key: FDZLUOLKLDMOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-benzyl-N-(3,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a pyrimidine derivative . Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a pyrimidine ring and its fused derivatives . These include pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by various factors such as the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .

Scientific Research Applications

Synthesis and Structural Studies

Pyrrolo[3,2-d]pyrimidines have been synthesized through various methods, including the amine oxide rearrangement and the reaction of different intermediates in the presence of specific reagents. These methods yield pyrrolo[3,2-d]pyrimidines with high purity and yield, offering diverse pathways for creating structurally related compounds (Majumdar, Das, & Jana, 1998). Structural modifications of thiazolo[3,2-a]pyrimidines have also been explored to understand their conformational features and supramolecular aggregation, contributing to the knowledge on how small changes in the molecular structure can affect the overall properties and interactions of these compounds (Nagarajaiah & Begum, 2014).

Biological Activity

The biological activities of pyrrolo[3,2-d]pyrimidines and related compounds have been extensively studied, with some derivatives exhibiting significant antimicrobial, antitumor, and anti-inflammatory properties. For example, certain derivatives have been identified as potent inhibitors of thymidylate synthase and dihydrofolate reductase, highlighting their potential as antitumor agents (Gangjee, Yu, McGuire, Cody, Galitsky, Kisliuk, & Queener, 2000). Other studies have focused on the synthesis of novel benzodifuranyl and thiazolopyrimidines derivatives with analgesic and anti-inflammatory activities, further demonstrating the therapeutic potential of these compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Material Science Applications

Beyond their biological applications, pyrrolo[3,2-d]pyrimidines and related compounds have found use in material science, particularly in the synthesis of novel polymers and materials with specific properties. For instance, derivatives have been used in the creation of fluorinated polyimides, exhibiting low water absorption rates and low dielectric constants, making them suitable for various industrial applications (Banerjee, Madhra, Salunke, & Jaiswal, 2003).

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

The compound’s mode of action is not fully understood. It is likely that it interacts with its targets by binding to the active site, thereby inhibiting the enzyme’s activity. This could result in changes to the cell cycle, potentially leading to cell death .

Biochemical Pathways

Given its potential inhibition of cdk2, it may impact the cell cycle regulation pathway . This could lead to a halt in cell division, thereby preventing the proliferation of cancer cells.

Pharmacokinetics

Similar compounds have been found to have suitable binding interactions with their target, suggesting good bioavailability

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . This suggests that the compound could potentially induce cell death in cancer cells.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the pH of the reaction medium can affect the rate of the Dimroth rearrangement, a chemical reaction that may be involved in the compound’s synthesis . Additionally, the presence of electron-withdrawing groups can facilitate the opening of the ring, a key step in the compound’s interaction with its target .

Future Directions

The future directions in the research of pyrimidine derivatives involve the design and synthesis of novel compounds based on the fragments of pyrrolo[2,3-d]-pyrimidine and pyrido[2,3-d]pyrimidine to improve inhibitory effects in cancer cells . The goal is to construct novel pyrimidines with higher selectivity as anticancer agents .

properties

IUPAC Name

3-benzyl-N-(3,4-difluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O3/c1-26-11-14(19(28)24-13-7-8-15(22)16(23)9-13)17-18(26)20(29)27(21(30)25-17)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZLUOLKLDMOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.